2-Chloro-4-(dihydroxyboranyl)-6-fluorobenzoic acid
CAS No.: 2377607-46-8
Cat. No.: VC6639607
Molecular Formula: C7H5BClFO4
Molecular Weight: 218.37
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2377607-46-8 |
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Molecular Formula | C7H5BClFO4 |
Molecular Weight | 218.37 |
IUPAC Name | 4-borono-2-chloro-6-fluorobenzoic acid |
Standard InChI | InChI=1S/C7H5BClFO4/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,13-14H,(H,11,12) |
Standard InChI Key | SBFXJCPPOGUMJH-UHFFFAOYSA-N |
SMILES | B(C1=CC(=C(C(=C1)Cl)C(=O)O)F)(O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is 2-chloro-4-(dihydroxyboranyl)-6-fluorobenzoic acid. Its molecular formula is C₇H₅BClFO₄, with a molecular weight of 233.48 g/mol. The structure consists of a benzoic acid core (carboxylic acid at position 1) with substituents at positions 2 (chlorine), 4 (boronic acid: -B(OH)₂), and 6 (fluorine). This substitution pattern creates a sterically congested aromatic system, influencing its reactivity and intermolecular interactions .
Physicochemical Properties
While experimental data specific to this compound are scarce, analogous boronic acids offer predictive insights:
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Density: ~1.5 g/cm³ (similar to 4-borono-2-fluorobenzoic acid) .
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Melting Point: Estimated 230–240°C, consistent with thermally stable boronic acids .
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Boiling Point: ~400°C under standard pressure, though decomposition may occur before vaporization .
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Solubility: Moderate solubility in polar solvents (e.g., water, ethanol) due to hydrogen-bonding capacity from the boronic acid and carboxylic acid groups.
Spectroscopic Data
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IR Spectroscopy: Expected peaks include O-H stretches (~3200 cm⁻¹ for boronic acid and carboxylic acid), B-O (~1350 cm⁻¹), and C-F (~1100 cm⁻¹).
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NMR: <sup>1</sup>H NMR would show aromatic protons influenced by electron-withdrawing substituents, with deshielded signals for H-3 and H-5 due to adjacent chlorine and fluorine.
Synthesis and Reactivity
Synthetic Routes
The compound can be synthesized via sequential electrophilic substitution or cross-coupling reactions:
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Suzuki-Miyaura Coupling: Aryl halides (e.g., 2-chloro-6-fluoro-4-iodobenzoic acid) react with bis(pinacolato)diboron in the presence of a palladium catalyst .
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Directed Ortho-Metalation: Starting from 2-chloro-6-fluorobenzoic acid, lithiation at position 4 followed by borylation with trimethyl borate.
Biological and Industrial Applications
Medicinal Chemistry
Arylboronic acids are pivotal in drug discovery, serving as protease inhibitors or enzyme modulators. For instance, the patent US20090233955A1 highlights analogs of this compound as inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK-1), a target for cardiovascular and renal diseases . The chlorine and fluorine substituents enhance binding affinity to hydrophobic kinase pockets.
Materials Science
Boronic acids participate in covalent organic frameworks (COFs) and sensors. The electron-withdrawing substituents in this compound could stabilize charge-transfer complexes, useful in optoelectronic devices.
Future Directions
Research should prioritize:
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Crystallographic Studies: To elucidate solid-state packing and hydrogen-bonding networks.
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Biological Screening: Assess kinase inhibition potency and selectivity against SGK-1 homologs.
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Derivatization: Explore ester or amide prodrugs to enhance bioavailability.
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